L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride
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Overview
Description
L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride is an organic compound with the molecular formula C4H11ClN4O2. It is a white crystalline powder that is soluble in water and has a melting point of approximately 220°C (dec.)
Preparation Methods
The synthesis of L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride typically involves the reaction of guanidino-L-alanine with hydrochloric acid under controlled conditions . The reaction produces the monohydrochloride salt of the compound, which can be isolated as a crystalline substance. Industrial production methods often involve large-scale chemical synthesis using similar reaction conditions, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into other derivatives with altered functional groups.
Substitution: It can undergo substitution reactions where the amino or guanidino groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as a growth factor to promote cell growth and proliferation . In medicinal chemistry, it serves as a precursor for the synthesis of various bioactive compounds. Additionally, it is utilized in biochemical studies to investigate enzyme-substrate interactions and metabolic pathways .
Mechanism of Action
The mechanism of action of L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride involves its interaction with specific molecular targets and pathways. It acts as a substrate for certain enzymes, facilitating biochemical reactions that are crucial for cellular functions. The guanidino group in the compound plays a key role in binding to enzyme active sites, thereby influencing enzyme activity and metabolic processes .
Comparison with Similar Compounds
L-Alanine, 3-[(aminoiminomethyl)amino]-, monohydrochloride is unique due to its specific structure and functional groups. Similar compounds include:
- L-2-Amino-3-guanidinopropionic acid hydrochloride
- 3-Guanidino-L-alanine hydrochloride
- (2S)-2-amino-3-carbamimidamidopropanoic acid hydrochloride
These compounds share similar guanidino and amino groups but differ in their specific chemical structures and properties. The uniqueness of this compound lies in its specific arrangement of functional groups, which imparts distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
(2S)-2-amino-3-(hydrazinylmethylideneamino)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N4O2.ClH/c5-3(4(9)10)1-7-2-8-6;/h2-3H,1,5-6H2,(H,7,8)(H,9,10);1H/t3-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQTGKXKXMQOETE-DFWYDOINSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)N=CNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)N=CNN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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